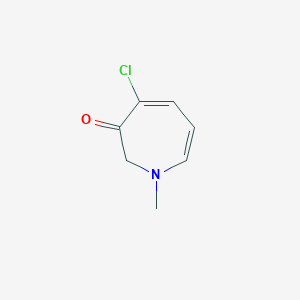
1,3-Dimethyl-2-(2-thienyl)imidazolidine
Overview
Description
1,3-Dimethyl-2-(2-thienyl)imidazolidine: is a chemical compound with the molecular formula C9H14N2S . It is characterized by the presence of a thienyl group attached to an imidazolidine ring, which is further substituted with two methyl groups. This compound is typically found as a light yellow to brown clear liquid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-(2-thienyl)imidazolidine can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 1,3-dimethylimidazolidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid . The mixture is refluxed for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(2-thienyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of reduced derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives
Scientific Research Applications
1,3-Dimethyl-2-(2-thienyl)imidazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(2-thienyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dimethyl-2-(2-thienyl)imidazolidine can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A related compound used as a high-boiling polar aprotic solvent.
1,3-Dimethyl-2-(2-furyl)imidazolidine: Similar structure but with a furan ring instead of a thienyl group.
1,3-Dimethyl-2-(2-pyridyl)imidazolidine: Contains a pyridyl group, offering different chemical properties and reactivity .
The uniqueness of this compound lies in its specific thienyl substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1,3-dimethyl-2-thiophen-2-ylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHONCXGFIYIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383919 | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104208-13-1 | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)







![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)



